molecular formula C24H23NO4 B12219147 (2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one

(2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one

Cat. No.: B12219147
M. Wt: 389.4 g/mol
InChI Key: AKGDYBVHNXMFTN-UUYOSTAYSA-N
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Description

3(2H)-Benzofuranone, 2-(2-benzofuranylmethylene)-6-hydroxy-7-[(3-methyl-1-piperidinyl)methyl]- is a complex organic compound with a unique structure that includes benzofuranone and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Benzofuranone, 2-(2-benzofuranylmethylene)-6-hydroxy-7-[(3-methyl-1-piperidinyl)methyl]- typically involves multi-step organic reactions. One common method includes the condensation of benzofuranone derivatives with piperidine-containing compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Benzofuranone, 2-(2-benzofuranylmethylene)-6-hydroxy-7-[(3-methyl-1-piperidinyl)methyl]- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reactive sites.

    Substitution: This reaction can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

3(2H)-Benzofuranone, 2-(2-benzofuranylmethylene)-6-hydroxy-7-[(3-methyl-1-piperidinyl)methyl]- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3(2H)-Benzofuranone, 2-(2-benzofuranylmethylene)-6-hydroxy-7-[(3-methyl-1-piperidinyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzofuranone derivatives: Compounds with similar benzofuranone structures but different substituents.

    Piperidine-containing compounds: Molecules that include the piperidine ring but differ in other structural aspects.

Uniqueness

3(2H)-Benzofuranone, 2-(2-benzofuranylmethylene)-6-hydroxy-7-[(3-methyl-1-piperidinyl)methyl]- is unique due to its combination of benzofuranone and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H23NO4

Molecular Weight

389.4 g/mol

IUPAC Name

(2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3-one

InChI

InChI=1S/C24H23NO4/c1-15-5-4-10-25(13-15)14-19-20(26)9-8-18-23(27)22(29-24(18)19)12-17-11-16-6-2-3-7-21(16)28-17/h2-3,6-9,11-12,15,26H,4-5,10,13-14H2,1H3/b22-12-

InChI Key

AKGDYBVHNXMFTN-UUYOSTAYSA-N

Isomeric SMILES

CC1CCCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC5=CC=CC=C5O4)/C3=O)O

Canonical SMILES

CC1CCCN(C1)CC2=C(C=CC3=C2OC(=CC4=CC5=CC=CC=C5O4)C3=O)O

Origin of Product

United States

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